molecular formula C16H14ClN5O2 B2898529 2-(2-([1,2,4]Triazolo[1,5-A]pyridin-2-YL)ethyl)-7-chloro-5-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione CAS No. 1628618-35-8

2-(2-([1,2,4]Triazolo[1,5-A]pyridin-2-YL)ethyl)-7-chloro-5-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione

Cat. No. B2898529
M. Wt: 343.77
InChI Key: SHVQBYKENDMYEY-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]Triazolo[1,5-a]pyridine . [1,2,4]Triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound that is found in numerous natural products exhibiting immense biological activities .


Synthesis Analysis

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .


Chemical Reactions Analysis

The synthesis of the compound involves a tandem reaction that includes a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal and pharmaceutical chemistry . Additionally, the development of more sustainable methodologies for the synthesis of such compounds is an actively pursued area of research .

properties

IUPAC Name

7-chloro-5-methyl-2-[2-([1,2,4]triazolo[1,5-a]pyridin-2-yl)ethyl]-3H-pyrrolo[3,4-c]pyridine-1,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-20-8-10-9-21(15(23)13(10)14(17)16(20)24)7-5-11-18-12-4-2-3-6-22(12)19-11/h2-4,6,8H,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVQBYKENDMYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2CN(C(=O)C2=C(C1=O)Cl)CCC3=NN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-([1,2,4]Triazolo[1,5-A]pyridin-2-YL)ethyl)-7-chloro-5-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione

Synthesis routes and methods

Procedure details

TEA (3.01 ml, 21.59 mmol) was added rapidly to a solution of 2-([1,2,4]triazolo[1,5-a]pyridin-2-yl)ethanamine (1.167 g, 7.20 mmol) and 1-methyl-2-oxo-1,2-dihydro-3-chloro-4-methoxycarbonyl-5-chloromethyl-pyridine (1.8 g, 7.20 mmol, see compound (6) of Example b1)) in MeCN (15 ml). The reaction was heated in a microwave at about 100° C. for about 40 min. The reaction was cooled to r.t. and the mixture was filtered through a Büchner funnel. The residue solid was triturated with water (2×20 ml). The resulting solid was filtered off on a Büchner funnel to afford the title compound (1.3 g, 3.78 mmol, 52.5% yield).
[Compound]
Name
TEA
Quantity
3.01 mL
Type
reactant
Reaction Step One
Quantity
1.167 g
Type
reactant
Reaction Step One
Name
1-methyl-2-oxo-1,2-dihydro-3-chloro-4-methoxycarbonyl-5-chloromethyl-pyridine
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
compound ( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
52.5%

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